
4-(Hydroxy(1H-imidazol-2-yl)methyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group substituted with three hydroxyl groups and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can produce a variety of ether or ester derivatives.
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of hydroxyl-substituted benzyl groups and imidazole rings.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as antioxidant or anti-inflammatory properties, is ongoing.
Industry: While not widely used industrially, its unique structure makes it a candidate for developing new materials or chemical processes.
作用機序
The mechanism of action of 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydroxybenzyl)-1H-imidazole: Lacks one hydroxyl group compared to 2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole.
2-(3,4,5-Trihydroxybenzyl)-1H-imidazole: Has an additional hydroxyl group on the benzyl ring.
2-(3,4-Methylenedioxybenzyl)-1H-imidazole: Features a methylenedioxy group instead of hydroxyl groups.
Uniqueness
2-(3,4,alpha-Trihydroxybenzyl)-1H-imidazole is unique due to its specific arrangement of hydroxyl groups and the presence of an imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
CAS番号 |
116218-74-7 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.2 g/mol |
IUPAC名 |
4-[hydroxy(1H-imidazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H10N2O3/c13-7-2-1-6(5-8(7)14)9(15)10-11-3-4-12-10/h1-5,9,13-15H,(H,11,12) |
InChIキー |
SHIFMTURFGWSMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C2=NC=CN2)O)O)O |
同義語 |
1,2-Benzenediol, 4-(hydroxy-1H-imidazol-2-ylmethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


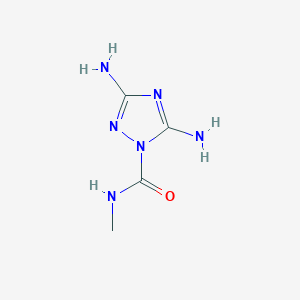
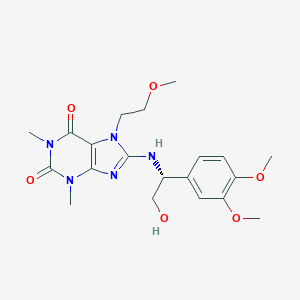
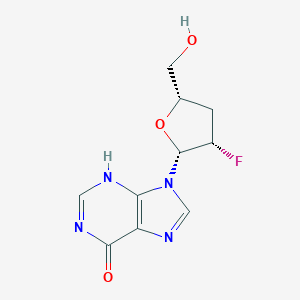
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)

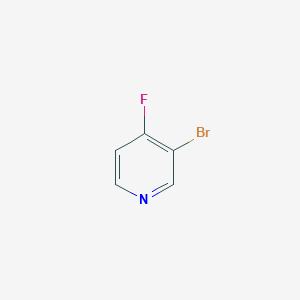
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
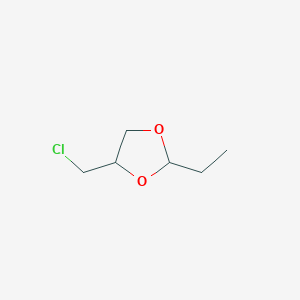
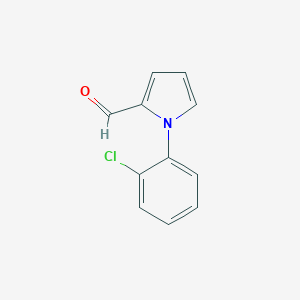

![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



